

# BI-860585: A Comparative Guide to Off-Target Kinase Screening and Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BI-860585**

Cat. No.: **B1192380**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target kinase screening and selectivity profile of **BI-860585**, a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2. Due to the limited availability of publicly accessible, comprehensive off-target screening data for **BI-860585**, this guide offers a contextual comparison based on the known selectivity of mTOR inhibitors and general principles of kinase inhibitor profiling.

## Introduction to BI-860585 and Kinase Selectivity

**BI-860585** is a serine/threonine kinase inhibitor that targets the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. As with any kinase inhibitor, understanding its selectivity is paramount for predicting its therapeutic window and potential off-target toxicities. A highly selective inhibitor, as **BI-860585** is reported to be, should potently inhibit its intended target (mTOR) with minimal activity against other kinases in the human kinome.

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cellular regulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Given that **BI-860585** is an ATP-competitive inhibitor, its selectivity is often assessed against closely related kinases, particularly those within the PI3K (phosphatidylinositol 3-kinase) family, to which mTOR belongs.

# Off-Target Kinase Selectivity Data (Contextual Comparison)

While a specific, publicly available kinome scan dataset for **BI-860585** is not available, a comparative selectivity profile can be inferred based on typical screening panels for mTOR inhibitors. The following table presents a list of key kinases, particularly from the PI3K family, that would be critical to assess for a compound like **BI-860585**. For a highly selective mTOR inhibitor, one would expect to see high potency against mTOR and significantly lower potency (higher IC50 or Kd values) against other kinases.

Table 1: Representative Kinase Selectivity Panel for an mTOR Inhibitor

| Kinase Target          | Family        | Expected Activity of a Highly Selective mTOR Inhibitor | Rationale for Inclusion in Screening Panel                                                           |
|------------------------|---------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| mTOR                   | PIKK          | High Potency (Primary Target)                          | The intended therapeutic target.                                                                     |
| PI3K $\alpha$ (PIK3CA) | PI3K Class IA | Low Potency                                            | Closely related lipid kinase; inhibition can lead to distinct off-target effects.                    |
| PI3K $\beta$ (PIK3CB)  | PI3K Class IA | Low Potency                                            | Another isoform of PI3K Class I, important for selectivity profiling.                                |
| PI3K $\delta$ (PIK3CD) | PI3K Class IA | Low Potency                                            | Predominantly expressed in hematopoietic cells; off-target inhibition can cause specific toxicities. |
| PI3K $\gamma$ (PIK3CG) | PI3K Class IB | Low Potency                                            | Involved in inflammatory responses.                                                                  |
| DNA-PK                 | PIKK          | Low Potency                                            | A PI3K-related kinase involved in DNA damage repair.                                                 |
| ATM                    | PIKK          | Low Potency                                            | A key regulator of the DNA damage response.                                                          |
| ATR                    | PIKK          | Low Potency                                            | Another critical kinase in the DNA damage response pathway.                                          |

|                |     |             |                                              |
|----------------|-----|-------------|----------------------------------------------|
| AKT1           | AGC | Low Potency | A key downstream effector of PI3K signaling. |
| S6K1 (RPS6KB1) | AGC | Low Potency | A downstream effector of mTORC1.             |

Note: The "Expected Activity" is a qualitative representation for a hypothetical highly selective mTOR inhibitor. Actual quantitative data for **BI-860585** is not publicly available.

## Experimental Protocols for Kinase Selectivity Profiling

The assessment of a kinase inhibitor's selectivity is typically performed using a variety of *in vitro* assays. These can be broadly categorized into biochemical assays and cell-based assays. [6]

### Biochemical Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- Example Assay: ADP-Glo™ Kinase Assay This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.[7]
  - Reaction Setup: Recombinant kinase, substrate, ATP, and various concentrations of the test compound (e.g., **BI-860585**) are incubated in a multi-well plate.
  - Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate.
  - ADP-Glo™ Reagent Addition: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
  - Kinase Detection Reagent: A "Kinase Detection Reagent" is then added, which converts the generated ADP into ATP and, in the presence of luciferase and luciferin, produces light.

- Signal Detection: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC<sub>50</sub> values are determined by fitting the data to a dose-response curve.

## Competition Binding Assays

These assays measure the ability of a test compound to displace a known ligand from the kinase's active site.

- Example Assay: KINOMEscan™ This is a high-throughput affinity-based assay that quantifies the binding of a test compound to a large panel of kinases.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Assay Principle: The assay uses DNA-tagged recombinant kinases and an immobilized, broad-spectrum kinase inhibitor ("bait").
- Competition: The kinase panel is incubated with the immobilized bait ligand in the presence of the test compound at a fixed concentration (e.g., 1  $\mu$ M).
- Equilibration and Wash: The mixture is allowed to reach equilibrium, and unbound kinases are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
- Data Interpretation: A reduced amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site. Results are often expressed as a percentage of control or a dissociation constant (K<sub>d</sub>) can be determined from a dose-response curve.

## Visualizing Kinase Selectivity Assessment PI3K/AKT/mTOR Signaling Pathway

Understanding the signaling context is crucial for interpreting on-target and off-target effects.

[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway, the target of **BI-860585**.

# Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

## Conclusion

While specific quantitative off-target data for **BI-860585** remains proprietary, its description as a "potent and selective" mTORC1/2 inhibitor suggests it has undergone rigorous selectivity profiling. The experimental protocols and workflows described in this guide provide a framework for how such a selectivity profile is established. For researchers working with **BI-860585** or other kinase inhibitors, understanding these principles is essential for interpreting preclinical data and anticipating clinical outcomes. Further publication of preclinical data would be beneficial for a more detailed comparative analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. benchchem.com [benchchem.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [BI-860585: A Comparative Guide to Off-Target Kinase Screening and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192380#bi-860585-off-target-kinase-screening-and-selectivity-data>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)